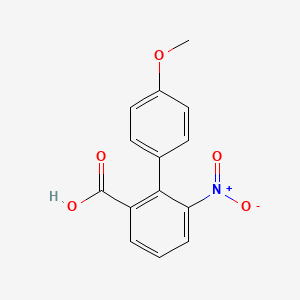

2-(4-Methoxyphenyl)-3-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

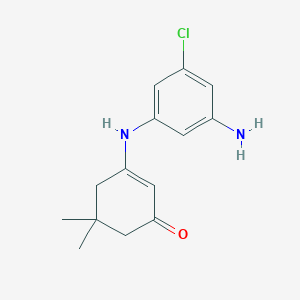

The compound “2-(4-Methoxyphenyl)-3-nitrobenzoic acid” likely belongs to the family of nitrobenzoic acids, which are aromatic compounds containing a benzene ring substituted by a nitro group and a carboxylic acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be predicted based on its name. It likely contains a benzene ring substituted by a methoxy group (an oxygen atom linked to a methyl group) and a nitro group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its exact structure and the conditions under which it is reacted. Generally, carboxylic acids can react with bases to form a salt and water, a process known as neutralization .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Generally, carboxylic acids with six or fewer carbon atoms are freely or moderately soluble in water .Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups

Photosensitive protecting groups, including those related to nitrobenzoic acid derivatives, have shown promise in synthetic chemistry. Their application allows for the selective removal of protection in the presence of light, offering a tool for the controlled synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).

Degradation Studies

In the study of nitisinone, a compound structurally distinct but relevant in the context of chemical stability and degradation pathways, LC-MS/MS techniques have been used to understand its stability under various conditions. This approach can be applied to the study of 2-(4-Methoxyphenyl)-3-nitrobenzoic acid to understand its degradation products and pathways (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity, including spectrophotometry and electrochemical biosensors, are critical for studying the antioxidant potential of compounds. These methods can be applied to this compound to assess its antioxidant capacity and mechanisms of action (Munteanu & Apetrei, 2021).

Environmental Impact and Analysis

Understanding the occurrence, fate, and behavior of chemical compounds in the environment is crucial. Studies on parabens, for instance, have explored their biodegradability, ubiquity in water systems, and potential as weak endocrine disruptors. Similar research could elucidate the environmental impact of this compound and related compounds, contributing to the assessment of their safety and ecological footprint (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds in wastewater treatment have been reviewed, highlighting the importance of understanding the kinetics, mechanisms, and by-products of these processes. Research into AOPs can provide insights into the degradation and potential environmental remediation applications of this compound (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-20-10-7-5-9(6-8-10)13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCHIGXFSBNLCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)

![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)

![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)